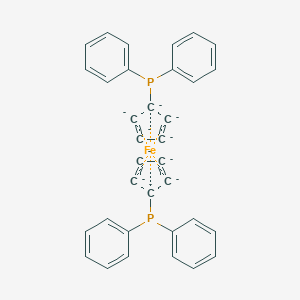

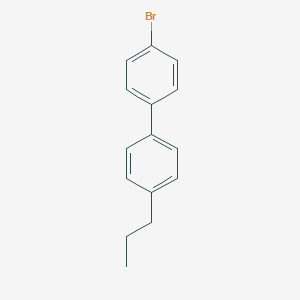

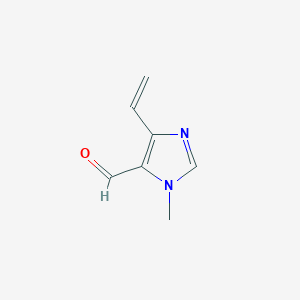

![molecular formula C5H5BrN6 B126390 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 144750-82-3](/img/structure/B126390.png)

3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . These compounds have been synthesized and evaluated for their anticancer activity against various human tumor cell lines . They act as inhibitors of the epidermal growth factor receptor (EGFR), which is implicated in many types of human cancers .

Synthesis Analysis

The synthesis of these compounds involves heating a solution of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and aniline in absolute ethanol under reflux for several hours . The resulting solid is then filtered, washed with aqueous ethanol, and recrystallized .Molecular Structure Analysis

The molecular structure of these compounds includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . This core is substituted at various positions to yield the different derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve nucleophilic substitution reactions . The exact reactions and conditions can vary depending on the specific substituents and the desired product .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary depending on the specific substituents. For example, the melting point, IR spectrum, NMR spectrum, and mass spectrum can all provide valuable information about the structure and properties of these compounds .Applications De Recherche Scientifique

Application in Cancer Treatment Research

Specific Scientific Field

This application falls under the field of Cancer Treatment Research .

Summary of the Application

The compound “3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is used in the synthesis of novel CDK2 inhibitors, which are appealing targets for cancer treatment .

Methods of Application or Experimental Procedures

A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds ( 4–13) as well as the thioglycoside derivatives ( 14, 15) were designed, and synthesized as novel CDK2 targeting compounds .

Results or Outcomes

Most of the prepared compounds significantly inhibited the growth of the three examined cell lines. Compounds 14 & 15 showed the best cytotoxic activities against the three cell lines with IC 50 values of 45, 6, and 48 nM and 46, 7, and 48 nM against MCF-7, HCT-116 and HepG-2, respectively .

Application in Nucleic Acids Research

Specific Scientific Field

This application falls under the field of Nucleic Acids Research .

Summary of the Application

The compound “3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is used in the synthesis of oligonucleotides that show enhanced duplex stability compared to those containing dA .

Methods of Application or Experimental Procedures

A solution of 6-amino-3-bromo-1- [2-deoxy-β- d -erythro-pentofuranosyl]-4-isopropoxy-1 H -pyrazolo [3,4- d ]pyrimidin-4,6-diamine was heated at 70°C for 100 h in an autoclave .

Results or Outcomes

The 7-bromo compound forms a very stable base pair which is as strong as the dG-dC pair. Compound 2b shows a similar base discrimination in duplex DNA as dA .

Application in Antimicrobial Research

Specific Scientific Field

This application falls under the field of Antimicrobial Research .

Summary of the Application

The pyrazolopyrimidine moiety, which includes “3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine”, is used in the design of many pharmaceutical compounds that have a variety of medicinal applications, including antimicrobial applications .

Methods of Application or Experimental Procedures

A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed and synthesized .

Results or Outcomes

The results revealed that most of the compounds showed superior antimicrobial activities .

Application in DNA Labeling

Specific Scientific Field

This application falls under the field of DNA Labeling .

Summary of the Application

The compound “3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is used in the synthesis of oligonucleotides for DNA labeling .

Orientations Futures

The anticancer activity of these compounds makes them promising candidates for further study and potential development into therapeutic agents . Future research could focus on optimizing the synthesis process, studying the mechanism of action in more detail, and evaluating the efficacy and safety of these compounds in preclinical and clinical trials.

Propriétés

IUPAC Name |

3-bromo-2H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN6/c6-2-1-3(7)9-5(8)10-4(1)12-11-2/h(H5,7,8,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVOVQYNWRQMJNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NN=C1N=C(N=C2N)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |

CAS RN |

144750-82-3 |

Source

|

| Record name | 3-Bromo-1H-pyrazolo(3,4-d)pyrimidine-4,6-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144750823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-BROMO-1H-PYRAZOLO(3,4-D)PYRIMIDINE-4,6-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60R07PWM8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

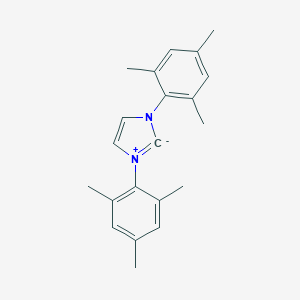

![(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B126308.png)

![2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B126324.png)